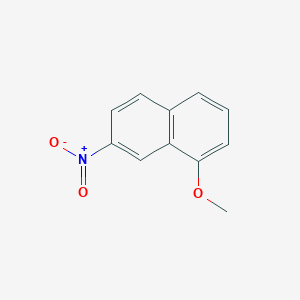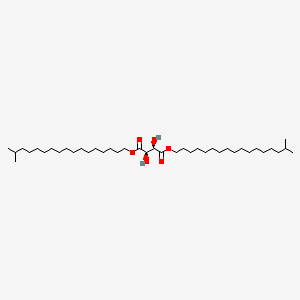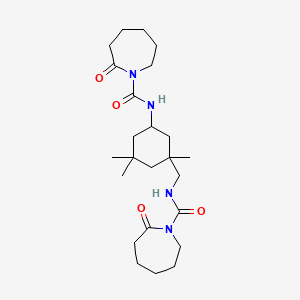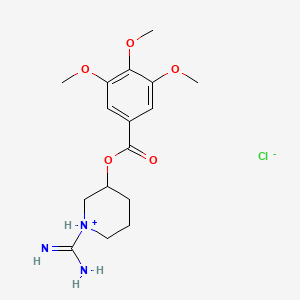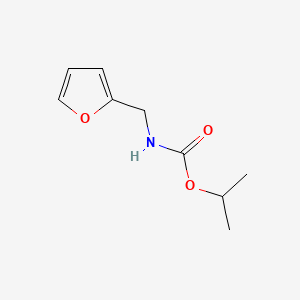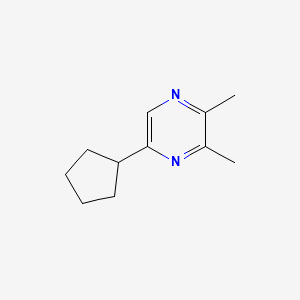
Benz(a)anthracene, 9,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 9,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 9 and 10 positions. This compound is known for its carcinogenic properties and is commonly found in tobacco smoke and other products of incomplete combustion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 9,10-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 9,10-dimethyl- can be achieved through the catalytic cracking of petroleum and coal tar. These processes involve high temperatures and pressures to break down larger hydrocarbons into smaller PAHs, including Benz(a)anthracene, 9,10-dimethyl- .
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene, 9,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using alkyl or acyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenzanthracenes.
Substitution: Alkylated or acylated benzanthracenes.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 9,10-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Employed in studies investigating the carcinogenic mechanisms of PAHs.
Medicine: Utilized in cancer research to understand tumor initiation and progression.
Industry: Applied in the synthesis of dyes, pigments, and other organic materials
Wirkmechanismus
The carcinogenic effects of Benz(a)anthracene, 9,10-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that covalently bind to DNA, leading to mutations and potentially initiating cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Benz(a)anthracene, 7,12-dimethyl-
- Benz(a)anthracene, 7,12-dimethyl-1,2-benzanthracene
- Benz(a)anthracene, 7,12-dimethylbenzo(a)anthracene
Comparison: Benz(a)anthracene, 9,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different carcinogenic potentials and metabolic pathways .
Eigenschaften
CAS-Nummer |
58429-99-5 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
9,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-9-17-11-16-8-7-15-5-3-4-6-19(15)20(16)12-18(17)10-14(13)2/h3-12H,1-2H3 |
InChI-Schlüssel |
GKVUDAZMZLMNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


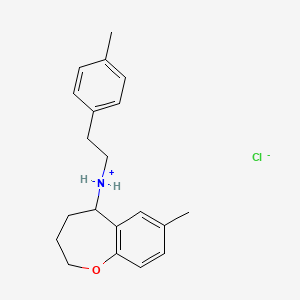
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
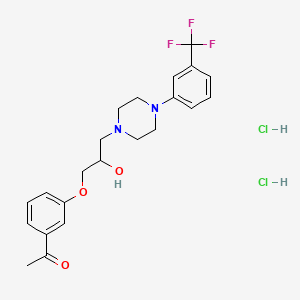
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



